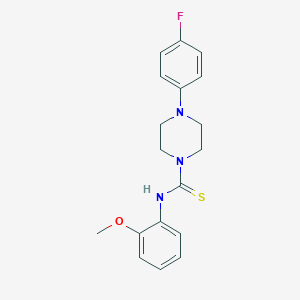![molecular formula C22H12Br2ClIN2O B215885 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a synthetic compound that has been extensively studied in scientific research. This compound is a member of the quinazolinone family and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience research, it has been found to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. This compound has been found to be highly effective in inhibiting the growth of cancer cells and modulating the activity of certain neurotransmitters in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone. One of the future directions is to further explore its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer. Another future direction is to explore its potential applications in neuroscience research. This compound has shown anxiolytic and antidepressant effects, and further studies are needed to determine its potential as a therapeutic agent for anxiety and depression. Finally, future studies are needed to determine the safe dosage and potential side effects of this compound, which will be crucial for its potential use in clinical settings.
Synthesemethoden
The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoacetophenone, 2,5-dibromoaniline, and 2-chlorobenzaldehyde in the presence of potassium carbonate and copper iodide. The reaction mixture is then heated to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also shown potential in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects.
Eigenschaften
Produktname |
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C22H12Br2ClIN2O |
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2,5-dibromophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H12Br2ClIN2O/c23-14-6-8-17(24)20(11-14)28-21(10-5-13-3-1-2-4-18(13)25)27-19-9-7-15(26)12-16(19)22(28)29/h1-12H/b10-5+ |
InChI-Schlüssel |
GDBHLWOQHAPBAZ-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)